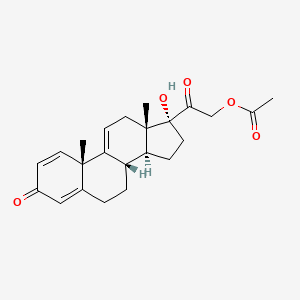

Deltacortinene Acetate

Übersicht

Beschreibung

Introduction : Research on related compounds often focuses on the synthesis, structure analysis, and properties of various organic and inorganic molecules. For example, studies on the synthesis of highly substituted Delta1-pyrrolines through silver(I)-catalyzed reactions highlight methods that could be relevant to synthesizing complex organic compounds like "Deltacortinene Acetate" (Peddibhotla & Tepe, 2004).

Synthesis Analysis : Synthesis techniques vary widely depending on the target compound's structure and desired properties. For example, the stereoselective synthesis of compounds from amino acids indicates a range of methodologies that could apply to "Deltacortinene Acetate" synthesis (Burns & Coward, 1996).

Molecular Structure Analysis : The analysis of molecular structures, such as the study on the structure of precorrin-6x octamethyl ester, helps in understanding the complex nature of molecular interactions and configurations (Thibaut et al., 1990).

Chemical Reactions and Properties : Chemical properties, including reactions, are essential for understanding how compounds interact with their environment or within biological systems. The research on the biological activity of certain DCA derivatives offers insights into how minor structural changes can significantly affect a compound's biological activity (Beyler, Neumann, & Burnham, 1956).

Physical Properties Analysis : The study of physical properties is crucial for determining a compound's suitability for various applications. Research on the physiologic activity of Δ4,6-dehydrocortisone (Diene) provides an example of how physical and biological properties are assessed in scientific research (Higgins, Woods, & Kendall, 1951).

Chemical Properties Analysis : Understanding the chemical properties, including stability and reactivity, is essential for predicting how compounds will behave in different conditions. The study on the mild manganese(III) acetate catalyzed allylic oxidation showcases an example of analyzing and applying chemical properties for synthetic purposes (Shing, Yeung, & Su, 2006).

Wissenschaftliche Forschungsanwendungen

Application in Proteomics Research

- Field : Proteomics

- Application Summary : Deltacortinene Acetate is used as a biochemical in proteomics research .

Application in Anti-Inflammatory Treatment

- Field : Medical and Health Sciences

- Application Summary : Deltacortinene Acetate is a synthetic steroid hormone used to treat a variety of medical conditions. It is a potent anti-inflammatory agent that is particularly effective in reducing inflammation in the body. This medication is commonly used to treat conditions such as arthritis, asthma, allergies, and other inflammatory disorders .

- Methods of Application : Deltacortinene Acetate is typically administered as an injection or taken orally. The dosage and duration of treatment will depend on the specific medical condition being treated and the individual patient’s response to the medication .

- Results or Outcomes : The medication works by binding to specific receptors in the body, which reduces the production of inflammatory chemicals and suppresses the immune system. This helps to reduce inflammation and swelling, allowing the body to heal .

Application in Analytical Method Development

Safety And Hazards

Deltacortinene Acetate is classified as a hazardous compound2. It is intended for scientific research and development and is not for use in humans or animals2.

Zukünftige Richtungen

The future directions for Deltacortinene Acetate are not explicitly mentioned in the search results. However, given its analog relationship with prednisolone, it may have potential applications in the treatment of central nervous system disorders1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or experts in the field.

Eigenschaften

IUPAC Name |

[2-[(8S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6-7,9,12,17,19,27H,4-5,8,10-11,13H2,1-3H3/t17-,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUSWJGDMXBNFJ-GACAOOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltacortinene Acetate | |

CAS RN |

4380-55-6 | |

| Record name | 17-Hydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004380556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-HYDROXY-3,20-DIOXOPREGNA-1,4,9(11)-TRIEN-21-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTA4SP1HRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)